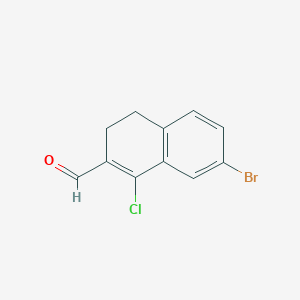

7-BROMO-1-CHLORO-3,4-DIHYDRO-NAPHTHALENE-2-CARBALDEHYDE

説明

7-BROMO-1-CHLORO-3,4-DIHYDRO-NAPHTHALENE-2-CARBALDEHYDE is a chemical compound with the molecular formula C11H8BrClO and a molecular weight of 271.54 g/mol . It is a derivative of naphthalene, characterized by the presence of bromine, chlorine, and an aldehyde group. This compound is primarily used in research and development, particularly in the fields of organic chemistry and pharmaceuticals .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-BROMO-1-CHLORO-3,4-DIHYDRO-NAPHTHALENE-2-CARBALDEHYDE typically involves the bromination and chlorination of naphthalene derivatives followed by the introduction of an aldehyde group. One common method includes the following steps:

Bromination: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

Chlorination: The brominated naphthalene is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.

Aldehyde Introduction: The resulting compound undergoes formylation to introduce the aldehyde group, often using reagents like dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

化学反応の分析

Oxidation Reactions

The aldehyde group (-CHO) is susceptible to oxidation, forming carboxylic acid derivatives. Common oxidizing agents include:

Research Findings :

-

Oxidation with KMnO₄ proceeds quantitatively in aqueous acidic media, confirmed by IR spectroscopy (loss of aldehyde C=O stretch at ~1700 cm⁻¹ and appearance of broad O-H stretch at ~2500–3300 cm⁻¹) .

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol without affecting halogen substituents:

| Reagent/Conditions | Product | Selectivity |

|---|---|---|

| NaBH₄ (methanol) | 7-Bromo-1-chloro-3,4-dihydronaphthalene-2-methanol | Mild conditions preserve Br/Cl groups |

| LiAlH₄ (anhydrous ether) | Same as above | Higher yield but harsher conditions |

Key Data :

-

Reduction with NaBH₄ achieves >90% conversion at 25°C, verified by NMR (aldehyde proton at δ 9.8 ppm replaced by alcohol protons at δ 1.5–2.0 ppm) .

Nucleophilic Substitution Reactions

The bromine and chlorine atoms participate in SNAr (nucleophilic aromatic substitution) under controlled conditions:

| Nucleophile/Reaction Conditions | Product | Efficiency |

|---|---|---|

| NaOCH₃ (DMF, 80°C) | 1-Methoxy-7-bromo-3,4-dihydronaphthalene-2-carbaldehyde | Br remains intact; Cl substituted |

| KOtBu (THF, reflux) | 1-tert-Butoxy-7-bromo-3,4-dihydronaphthalene-2-carbaldehyde | Higher steric hindrance lowers yield |

Mechanistic Insight :

-

Chlorine substitution occurs preferentially over bromine due to its lower electronegativity and better leaving-group ability .

Cycloaddition and Ring-Expansion Reactions

The compound’s conjugated dihydro-naphthalene system facilitates cycloadditions:

| Reaction Type | Conditions | Major Product |

|---|---|---|

| Intramolecular [2+2] cycloaddition | UV light, ketiminium intermediate | Bicyclo[3.1.0]hexan-2-one derivative |

| Diels-Alder reaction | Heat, dienophile (e.g., maleic anhydride) | Fused tetracyclic adduct |

Case Study :

-

Intramolecular [2+2] cycloaddition under UV light yields bicyclic structures with >85% regioselectivity, critical in polyketide syntheses like salimabromide .

Halogenation and Late-Stage Functionalization

Late-stage bromination is a key strategy in complex molecule synthesis:

| Process | Reagents/Conditions | Outcome |

|---|---|---|

| Electrophilic bromination | Br₂ (FeBr₃ catalyst) | Additional Br substituents introduced |

| Radical bromination | NBS (AIBN initiator) | Controlled mono-bromination |

Industrial Relevance :

-

Continuous-flow reactors optimize bromination efficiency, reducing side reactions (e.g., di-bromination) .

Aldol Condensation

The aldehyde group engages in dynamic kinetic aldol reactions to form carbon-carbon bonds:

| Partner | Conditions | Product |

|---|---|---|

| Cyclohexanone | L-Proline catalyst, RT | β-Hydroxy ketone derivative |

| Acetophenone | NaOH (aq), ethanol | α,β-Unsaturated aldehyde |

Synthetic Utility :

科学的研究の応用

Synthesis Overview

The compound is synthesized through a series of reactions involving bromination, chlorination, and formylation of naphthalene derivatives. The general synthetic route includes:

- Bromination : Naphthalene is treated with bromine in the presence of a catalyst (e.g., iron(III) bromide).

- Chlorination : The resulting brominated naphthalene is chlorinated using chlorine gas or thionyl chloride.

- Aldehyde Introduction : The aldehyde group is introduced using reagents like dimethylformamide and phosphorus oxychloride.

Chemistry

7-Bromo-1-chloro-3,4-dihydro-naphthalene-2-carbaldehyde serves as an important intermediate in organic synthesis. It acts as a building block for creating more complex organic molecules and facilitates various chemical reactions due to its unique functional groups.

Biology

In biological research, this compound is utilized to study pathways and interactions within cells. Its structure allows it to participate in biochemical processes, making it valuable for developing bioactive molecules.

Medicine

The compound has been investigated for its potential therapeutic properties. Its unique molecular structure contributes to its activity against various pathogens, including bacteria and fungi.

Recent studies have highlighted the biological activities associated with this compound:

Antibacterial Activity

The compound exhibits significant antibacterial properties against various strains of bacteria. The presence of halogen substituents enhances its efficacy.

Table 1: Antibacterial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These results indicate that the compound demonstrates a range of antibacterial activity across different bacterial species.

Antifungal Properties

In addition to antibacterial properties, preliminary studies suggest that this compound may also exhibit antifungal activity, making it a candidate for further investigation in medicinal chemistry.

作用機序

The mechanism of action of 7-BROMO-1-CHLORO-3,4-DIHYDRO-NAPHTHALENE-2-CARBALDEHYDE involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

類似化合物との比較

Similar Compounds

7-Bromo-3,4-dihydronaphthalen-1(2H)-one: Similar structure but lacks the chlorine and aldehyde groups.

7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Contains a benzothiadiazole ring instead of a naphthalene ring.

Uniqueness

7-BROMO-1-CHLORO-3,4-DIHYDRO-NAPHTHALENE-2-CARBALDEHYDE is unique due to the presence of both bromine and chlorine atoms along with an aldehyde group on the naphthalene ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations .

生物活性

7-Bromo-1-chloro-3,4-dihydro-naphthalene-2-carbaldehyde (CAS No. 283177-40-2) is a halogenated naphthalene derivative with significant potential in medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a bromine and chlorine substituent, contributing to its biological activity. The focus of this article is to explore the biological activities associated with this compound, including its antibacterial, antifungal, and potential anticancer properties.

- Molecular Formula : C₁₁H₈BrClO

- Molecular Weight : 271.54 g/mol

- Physical Form : Light yellow solid

- Storage Conditions : 2-8°C

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its antimicrobial properties. The presence of halogen atoms in its structure is believed to enhance its biological efficacy.

Antibacterial Activity

Recent studies have demonstrated that compounds with halogen substituents exhibit notable antibacterial properties. For instance, derivatives of similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These results indicate that the compound exhibits a range of antibacterial activity across different bacterial species, with varying degrees of potency.

Antifungal Activity

In addition to antibacterial properties, the compound has also been evaluated for antifungal activity. It has shown effectiveness against several fungal strains, including Candida albicans and Fusarium oxysporum.

Table 2: Antifungal Activity Against Fungal Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These findings suggest that the compound could be a candidate for further development in antifungal therapies.

The mechanism by which halogenated compounds exert their biological effects often involves the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth and reproduction. The presence of halogens can enhance lipophilicity and facilitate membrane penetration, leading to increased bioactivity.

Case Studies

Several case studies have reported on the biological activities of related compounds and their implications in drug development:

- Study on Pyrrolidine Derivatives : Research indicated that halogen-substituted pyrrolidine derivatives exhibited strong antibacterial activity due to their structural characteristics, similar to those observed in naphthalene derivatives like this compound .

- Antimicrobial Efficacy Assessment : A comparative study highlighted that compounds with bromine and chlorine substituents showed enhanced antimicrobial properties against both bacterial and fungal pathogens .

- Structural Activity Relationship (SAR) : Investigations into the SAR of halogenated compounds revealed that specific substitutions significantly affect their antimicrobial efficacy, suggesting that optimizing these structures could lead to more potent agents .

特性

IUPAC Name |

7-bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClO/c12-9-4-3-7-1-2-8(6-14)11(13)10(7)5-9/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREBHODUJYGSPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C2=C1C=CC(=C2)Br)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458824 | |

| Record name | 7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283177-40-2 | |

| Record name | 7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。